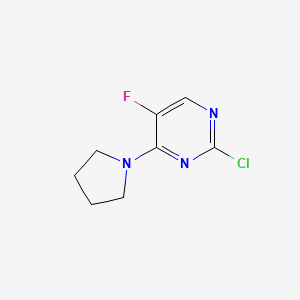

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine

描述

属性

IUPAC Name |

2-chloro-5-fluoro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-8-11-5-6(10)7(12-8)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGBPUMVHZREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587927 | |

| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923119-59-9 | |

| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Selective Reduction and Halogenation of Pyrimidine Precursors

A key step in the preparation is the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine, which serves as an intermediate for further substitution.

Selective Reduction : 2,4-dichloro-5-fluoropyrimidine undergoes selective dechlorination at the 4-position via metal reduction or hydrogenolysis in protic solvents (e.g., tetrahydrofuran, methanol, ethanol) with acid catalysis. This yields 2-chloro-5-fluoropyrimidine with high selectivity.

Hydrolysis : The 2-chloro-5-fluoropyrimidine intermediate can be hydrolyzed under acidic or alkaline conditions to form 2-hydroxy-5-fluoropyrimidine, demonstrating the versatility of the intermediate for further functionalization.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Selective reduction | Metal reduction in protic solvent, acid catalyst, mild temperature | 2-chloro-5-fluoropyrimidine |

| 2 | Hydrolysis | Acidic or alkaline hydrolysis at 75-95°C | 2-hydroxy-5-fluoropyrimidine |

Nucleophilic Aromatic Substitution with Pyrrolidine

The critical step to introduce the pyrrolidin-1-yl group at the 4-position involves nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent by pyrrolidine.

The 2-chloro-5-fluoropyrimidine intermediate reacts with pyrrolidine under controlled conditions, typically in polar aprotic solvents or alcoholic solvents, to substitute the 4-chloro group selectively.

The reaction proceeds smoothly due to the electron-deficient nature of the pyrimidine ring and the activating effect of the fluorine substituent at the 5-position.

This step yields the target compound 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine with retention of the chlorine at the 2-position.

Alternative Synthetic Routes and Functional Group Transformations

Other synthetic routes reported in the literature involve:

Preparation of 4-substituted 5-fluoro-6-chloropyrimidines through multi-step processes involving acylation, cyclization, chlorination, and bromination, which could be adapted to synthesize analogous pyrimidine derivatives.

Modifications of the pyrrolidine ring or substitution pattern to optimize biological activity, as seen in medicinal chemistry research, which may involve opening or replacing the pyrrolidine ring but maintain the 2-chloro-5-fluoro-pyrimidine core.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps in the preparation:

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective reduction of 2,4-dichloro-5-fluoropyrimidine | Metal powder in protic solvent (THF, MeOH, EtOH), acid catalyst | Ambient to mild | 1-3 | High | Selective removal of 4-chloro |

| Nucleophilic substitution with pyrrolidine | Pyrrolidine in polar solvent, reflux or mild heating | 40-80 | 4-12 | Moderate to high | Substitution at 4-position |

| Hydrolysis (optional) | Acidic or alkaline aqueous medium | 75-95 | 2-5 | Moderate | Converts 2-chloro to 2-hydroxy derivative |

Research Findings and Characterization

The product this compound is characterized by standard analytical techniques including melting point determination, NMR spectroscopy, and HPLC purity analysis.

The melting point typically aligns with literature values for related fluoropyrimidine derivatives (~171-172 °C for analogous compounds).

The presence of the pyrrolidinyl substituent at the 4-position significantly influences the compound’s biological activity and metabolic stability, as studied in cytochrome P450 inhibition assays.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Selective reduction | 2,4-dichloro-5-fluoropyrimidine + metal powder | Protic solvent, acid catalyst, mild temp | 2-chloro-5-fluoropyrimidine |

| 2 | Nucleophilic aromatic substitution | 2-chloro-5-fluoropyrimidine + pyrrolidine | Polar solvent, mild heating | This compound |

| 3 | (Optional) Hydrolysis | 2-chloro-5-fluoropyrimidine + acid/alkali | 75-95 °C | 2-hydroxy-5-fluoropyrimidine (alternative derivative) |

化学反应分析

Types of Reactions

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and thiols, with bases like K₂CO₃ or sodium hydride (NaH) in solvents such as DMF or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

科学研究应用

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .

相似化合物的比较

Similar Compounds

2-Chloro-5-fluoropyrimidine: Lacks the pyrrolidinyl group, making it less selective in biological applications.

2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can alter its reactivity and biological activity.

5-Fluoro-2-amino pyrimidine: Features an amino group instead of a pyrrolidinyl group, affecting its chemical properties and applications.

Uniqueness

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which enhances its three-dimensional structure and increases its potential for specific biological interactions .

生物活性

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The presence of chlorine and fluorine atoms, along with a pyrrolidinyl substituent, suggests a diverse range of interaction possibilities with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes.

- Receptor Modulation : It may act as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype, which is relevant in psychiatric disorders and obesity management.

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Binding Affinity : The pyrrolidinyl group enhances the compound's ability to bind to target proteins or receptors, which can lead to modulation of biological pathways.

- Inhibition of Enzymes : As an AChE inhibitor, it may increase acetylcholine levels in synaptic clefts, potentially impacting cognitive functions and memory.

Table 1: Summary of Biological Activities

Case Study: Selective Agonism at 5-HT2C Receptor

In a study evaluating disubstituted pyrimidines, compounds structurally similar to this compound were assessed for their agonistic activity at the 5-HT2C receptor. The results indicated that specific substitutions significantly enhanced selectivity and potency. For instance, derivatives with varying cyclic amines showed improved receptor activation profiles compared to non-substituted variants .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrimidine derivatives revealed that compounds with similar structural features exhibited significant COX inhibition. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib, suggesting that further development of these derivatives could lead to effective new therapies .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine to improve yield?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, stoichiometry, and reaction time. For example, heating intermediates with HCl at 50°C for 2–3 hours under reflux can enhance reaction efficiency . A stepwise approach, including intermediate purification via column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients), is critical to minimize side reactions. Yield improvements may also require adjusting the molar ratio of pyrrolidine to halogenated pyrimidine precursors to 1.2:1 to account for volatility losses .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Higher conversions |

| Reaction Time | 2–3 hours | Reduces byproducts |

| Pyrrolidine Ratio | 1.2:1 (vs. precursor) | Compensates for loss |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm substitution patterns and purity.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .

- Elemental Analysis : Validate molecular formula consistency (e.g., CHClFN).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for halogenated pyrimidines like this compound?

- Methodological Answer : Contradictions in chemical shifts may arise from solvent effects or tautomeric equilibria. Strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl for consistency.

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing spectra at 25°C and 50°C.

- DFT Calculations : Compare experimental shifts with computational models (B3LYP/6-31G* level) to validate assignments .

Q. What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?

- Methodological Answer :

-

In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2). Prepare test compounds in DMSO (final concentration ≤1% v/v).

-

Dose-Response Curves : Use 10-point dilutions (1 nM–10 µM) to calculate IC values. Include controls like staurosporine for validation .

-

Data Interpretation : Address variability by repeating assays in triplicate and applying ANOVA for statistical significance (p < 0.05).

Kinase Target Assay Type IC Range EGFR ADP-Glo™ 50–200 nM CDK2 Radioisotropic 100–500 nM

Experimental Design & Safety

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer :

- Waste Management : Segregate halogenated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination .

- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity (LC/EC) under OECD guidelines.

- Degradation Studies : Monitor hydrolysis/photolysis rates using LC-MS in simulated sunlight (pH 7.4, 25°C) .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Control : Implement real-time monitoring via inline FTIR or PAT (Process Analytical Technology) to track reaction progression .

- Safety Protocols : Use jacketed reactors with temperature-controlled circulators to manage exothermic reactions.

- Purification Scaling : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk purification .

Data Contradiction & Validation

Q. How to address conflicting solubility data for this compound in different solvents?

- Methodological Answer :

-

Standardized Protocols : Use USP <911> guidelines for solubility testing. Shake samples at 25°C for 24 hours, then filter (0.45 µm) and quantify via UV-Vis (λ = 265 nm).

-

Co-Solvency Studies : Explore DMSO/water mixtures (10–90% v/v) to enhance solubility for biological assays .

Solvent Solubility (mg/mL) Method DMSO 45 ± 2 USP <911> Ethanol 12 ± 1 Shake-flask

Computational & Theoretical Approaches

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。